molecular formula C23H15N5O6S B2376057 4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide CAS No. 391222-71-2

4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide

Cat. No. B2376057
CAS RN: 391222-71-2
M. Wt: 489.46
InChI Key: AYTZWBNCYCHLIU-UHFFFAOYSA-N
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Description

“4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The compound is offered by Benchchem for CAS No. 391222-71-2.

Scientific Research Applications

1. Synthesis and Applications in Organic Chemistry

The compound 4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide and its derivatives are primarily involved in the synthesis of various organic compounds. For instance, they are used in the preparation of nitro derivatives of cyclic sulfoximides, which are significant in organic synthesis (Serebryakov & Zlotin, 2002). These compounds play a role in forming different molecular structures that are essential in the field of organic chemistry.

2. Anticancer Potential

Some derivatives of this compound have been evaluated for their anticancer activity. A study showed that certain benzamide derivatives exhibited moderate to excellent anticancer activities against various cancer cell lines, indicating their potential in cancer treatment research (Ravinaik et al., 2021).

3. Development of Thermally Stable Polymers

The compound and its derivatives have applications in polymer science, especially in the synthesis of thermally stable polymers. For example, a study on the synthesis and properties of aromatic poly(sulfone sulfide amide imide)s utilized similar compounds in creating new types of soluble thermally stable polymers (Mehdipour‐Ataei & Hatami, 2007).

4. Antimicrobial and Antifungal Applications

Some thiazole derivatives, closely related to the compound , have been synthesized and shown to possess antimicrobial and antifungal activities. These compounds are significant in the development of new antimicrobial agents (Chawla, 2016).

5. Corrosion Inhibition

Benzamide derivatives, which include the nitrobenzamide structure, have been studied for their corrosion inhibition properties, especially in the context of protecting metals from acidic corrosion. This application is critical in industrial settings for maintaining the integrity of metal structures (Mishra et al., 2018).

Future Directions

Thiazoles are important heterocyclics exhibiting various biological activities. Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that “4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide” could also be a subject of future research in the field of medicinal chemistry.

properties

IUPAC Name

4-nitro-N-[3-[2-[(4-nitrobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O6S/c29-21(14-4-8-18(9-5-14)27(31)32)24-17-3-1-2-16(12-17)20-13-35-23(25-20)26-22(30)15-6-10-19(11-7-15)28(33)34/h1-13H,(H,24,29)(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTZWBNCYCHLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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